molecular formula C14H14N4O2 B5360730 ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate

ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate

Cat. No.: B5360730
M. Wt: 270.29 g/mol
InChI Key: YOHMWKUZRYMYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is a fused ring system containing both triazine and indole moieties, and an ethyl acetate group attached to it.

Preparation Methods

The synthesis of ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazinoindole core, which can be achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of isatin with thiocarbohydrazide in glacial acetic acid can yield the triazinoindole core . The subsequent steps involve the introduction of the ethyl acetate group through esterification reactions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.

    Esterification: The ethyl acetate group can be modified through esterification reactions with various alcohols and acids, leading to the formation of different ester derivatives.

Scientific Research Applications

Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. As an iron chelator, it binds to ferrous ions, disrupting the iron homeostasis in cancer cells . This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway. The compound also affects various cellular processes, including DNA/RNA synthesis, cell cycle regulation, and protein function.

Comparison with Similar Compounds

Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate can be compared with other triazinoindole derivatives and iron chelators:

Properties

IUPAC Name

ethyl 2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-12(19)8-11-15-14-13(17-16-11)9-6-4-5-7-10(9)18(14)2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHMWKUZRYMYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(C3=CC=CC=C3N2C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.